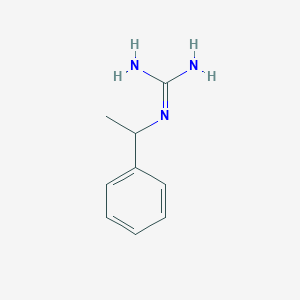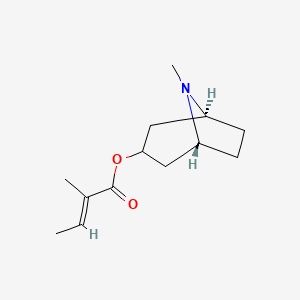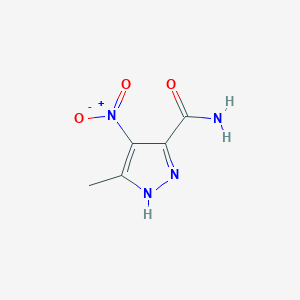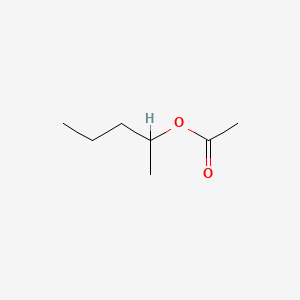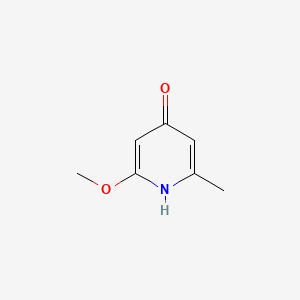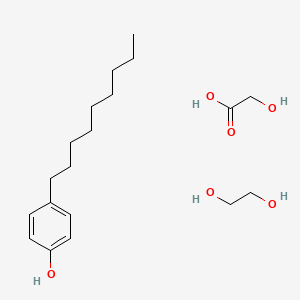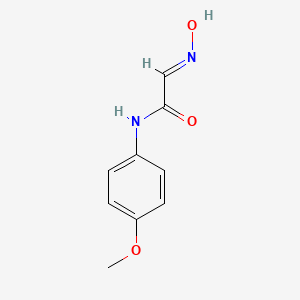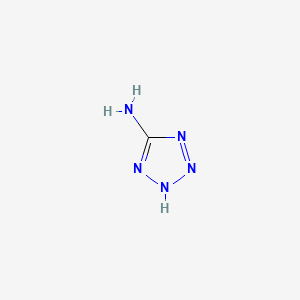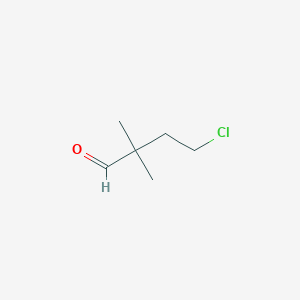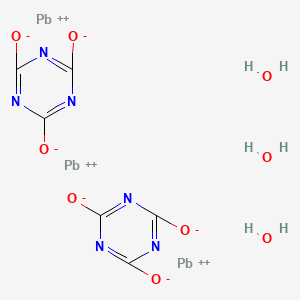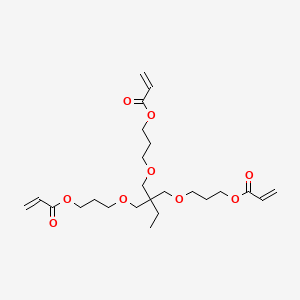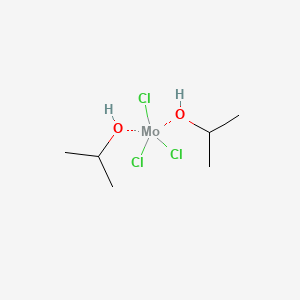
Propan-2-ol;trichloromolybdenum
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-ol is typically produced by the hydration of propene in the presence of an acid catalyst, such as sulfuric acid, followed by hydrolysis . Another method involves the hydrogenation of acetone . Trichloromolybdenum can be synthesized by reacting molybdenum trioxide with hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of propan-2-ol involves the direct hydration of propene using water and an acid catalyst at high temperatures and pressures . Trichloromolybdenum is produced by the chlorination of molybdenum metal or molybdenum compounds in the presence of chlorine gas .
Chemical Reactions Analysis
Types of Reactions
Propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . It can be oxidized to acetone using oxidizing agents such as chromic acid or by dehydrogenation over a heated copper catalyst . Trichloromolybdenum participates in coordination and substitution reactions, forming complexes with various ligands .
Common Reagents and Conditions
Oxidation of Propan-2-ol: Chromic acid, copper catalyst.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Halogenation reactions using halogenating agents.
Major Products
Oxidation: Acetone.
Reduction: Propane.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Propan-2-ol is widely used as a solvent in the pharmaceutical, cosmetic, and electronics industries . It is also used in the production of disinfectants and antiseptics . Trichloromolybdenum is utilized in catalysis, particularly in the polymerization of olefins and in the synthesis of fine chemicals . It also finds applications in materials science and coordination chemistry .
Mechanism of Action
Propan-2-ol exerts its effects primarily through its ability to disrupt cell membranes, leading to cell lysis and death . It is effective against a wide range of microorganisms, including bacteria and fungi . Trichloromolybdenum acts as a catalyst in various chemical reactions, facilitating the formation and breaking of chemical bonds through coordination with reactant molecules .
Comparison with Similar Compounds
Similar Compounds
1-Propanol: Another alcohol with similar solvent properties but different boiling points and toxicity levels.
Ethanol: Commonly used as a solvent and disinfectant, but with different chemical and physical properties.
2-Butanol: Similar in structure to propan-2-ol but with a longer carbon chain.
Uniqueness
Propan-2-ol is unique due to its widespread use as a solvent and disinfectant, its relatively low toxicity, and its effectiveness against a broad spectrum of microorganisms . Trichloromolybdenum is unique in its ability to form stable complexes with various ligands, making it valuable in catalysis and materials science .
Properties
IUPAC Name |
propan-2-ol;trichloromolybdenum | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H8O.3ClH.Mo/c2*1-3(2)4;;;;/h2*3-4H,1-2H3;3*1H;/q;;;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWWBSIISOXHDE-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)O.Cl[Mo](Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl3MoO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


